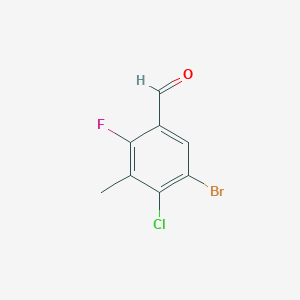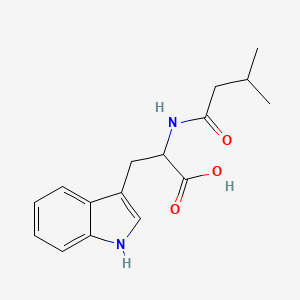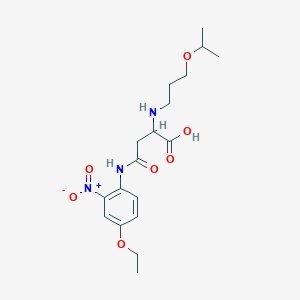![molecular formula C19H17N3O4S2 B2385027 N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 838404-22-1](/img/structure/B2385027.png)
N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of this compound, can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiophene ring, and a dihydropyrazole ring, all of which are heterocyclic compounds. The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, a key component of this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The Gewald reaction, a typical method for synthesizing thiophene derivatives, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Wissenschaftliche Forschungsanwendungen
1. Catalytic Behaviors and Reactions
The compound's furan and thiophene components have been studied for their roles in various chemical reactions. For instance, furan derivatives, as part of a ruthenium complex, facilitate C-H activation, a crucial step in chemical synthesis (Pittard et al., 2004). Similarly, thiophene derivatives are involved in highly selective nucleophilic carbon-carbon bond formation (Akai et al., 2004). These properties are essential for developing new synthetic pathways in organic chemistry.
2. Potential in Drug Synthesis and Characterization
Compounds with similar structures have been explored for their pharmaceutical potential. A study on chitosan Schiff bases integrated with heteroaryl pyrazole derivatives, including furan and thiophene components, showcased their antimicrobial activity (Hamed et al., 2020). This indicates the potential of such compounds in developing new drugs with antimicrobial properties.
3. Application in Organometallic Chemistry
Furan and thiophene derivatives have significant roles in organometallic chemistry. For example, the reaction of these derivatives with carbon nucleophiles results in regioselective installation of carbon functional groups, which is vital for the synthesis of complex organic molecules (K. Pittard et al., 2004). This area of research is crucial for the development of catalysts and new materials.
Zukünftige Richtungen
Thiophene-based analogs, which are a key component of this compound, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there may be future research opportunities in exploring the biological activities and potential applications of this compound.
Eigenschaften
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-6-2-5-13(11-14)15-12-16(17-7-3-9-26-17)22(20-15)19(23)18-8-4-10-27-18/h2-11,16,21H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLXQVETCHKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

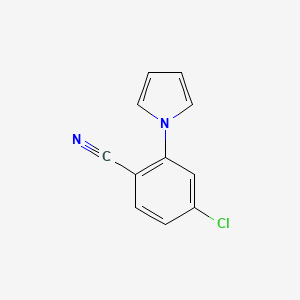
![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)
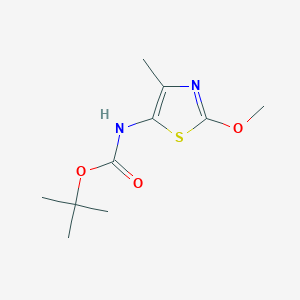
![1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2384956.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)
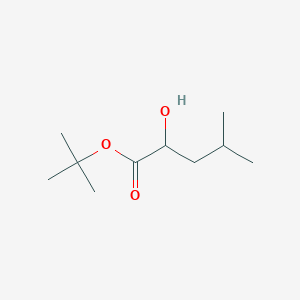
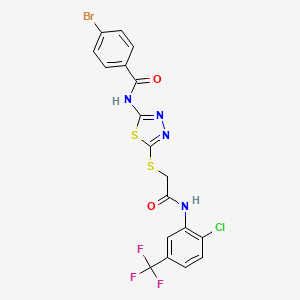
![3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2384963.png)
